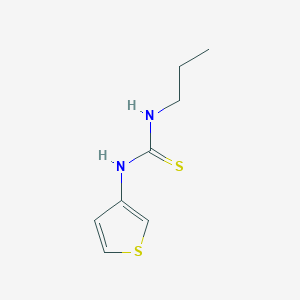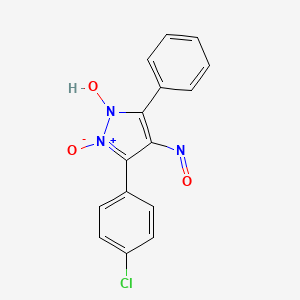
(1R,2S)-1,2-Bis(iodomethyl)cycloheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1,2-Bis(iodomethyl)cycloheptane is an organic compound characterized by a seven-membered cycloheptane ring with two iodomethyl groups attached to the first and second carbon atoms. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cycloheptane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Bis(iodomethyl)cycloheptane typically involves the iodination of a suitable precursor. One common method is the reaction of cycloheptane-1,2-diol with iodine and phosphorus triiodide under controlled conditions. The reaction proceeds through the formation of intermediate iodoalkanes, which are subsequently converted to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
(1R,2S)-1,2-Bis(iodomethyl)cycloheptane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form cycloheptane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of cycloheptane derivatives with carbonyl or carboxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a bis(azidomethyl)cycloheptane, while reduction with LiAlH4 would produce a cycloheptane derivative with methyl groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,2S)-1,2-Bis(iodomethyl)cycloheptane depends on its specific application. In chemical reactions, the iodomethyl groups act as reactive sites for nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, affecting biochemical pathways.
類似化合物との比較
Similar Compounds
(1R,2S)-1,2-Bis(bromomethyl)cycloheptane: Similar structure but with bromine atoms instead of iodine.
(1R,2S)-1,2-Bis(chloromethyl)cycloheptane: Similar structure but with chlorine atoms instead of iodine.
(1R,2S)-1,2-Bis(fluoromethyl)cycloheptane: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
(1R,2S)-1,2-Bis(iodomethyl)cycloheptane is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This can influence the compound’s reactivity and interactions with other molecules, making it distinct from its bromine, chlorine, and fluorine analogs.
特性
CAS番号 |
61154-24-3 |
|---|---|
分子式 |
C9H16I2 |
分子量 |
378.03 g/mol |
IUPAC名 |
(1S,2R)-1,2-bis(iodomethyl)cycloheptane |
InChI |
InChI=1S/C9H16I2/c10-6-8-4-2-1-3-5-9(8)7-11/h8-9H,1-7H2/t8-,9+ |
InChIキー |
NIUKZWSNRJFLLV-DTORHVGOSA-N |
異性体SMILES |
C1CC[C@@H]([C@@H](CC1)CI)CI |
正規SMILES |
C1CCC(C(CC1)CI)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione](/img/structure/B14593372.png)
![Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14593374.png)
![1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14593379.png)





![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)


